molecular formula C23H26N2O3 B6136879 (1S,5S,7S)-3,7-bis(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-3,7-bis(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B6136879
M. Wt: 378.5 g/mol
InChI Key: XNALVTAKBIQPGR-HYVJGQCMSA-N
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Description

(1S,5S,7S)-3,7-bis(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of two methoxyphenyl groups and a diazatricyclo core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-3,7-bis(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the introduction of the methoxyphenyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-3,7-bis(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding alcohols.

Scientific Research Applications

(1S,5S,7S)-3,7-bis(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,5S,7S)-3,7-bis(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester structure.

    Cetylpyridinium chloride: An antimicrobial agent with a similar aromatic structure.

Uniqueness

(1S,5S,7S)-3,7-bis(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is unique due to its tricyclic core and the presence of two methoxyphenyl groups, which confer specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

(1S,5S,7S)-3,7-bis(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-27-19-8-3-6-16(12-19)21-13-17-15-24(18-7-4-9-20(14-18)28-2)22(26)23(17)10-5-11-25(21)23/h3-4,6-9,12,14,17,21H,5,10-11,13,15H2,1-2H3/t17-,21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNALVTAKBIQPGR-HYVJGQCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC3CN(C(=O)C34N2CCC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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